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Compound of Interest

Compound Name:
3-Amino-2-(4-bromobenzoyl)-6-

nitrobenzofuran

Cat. No.: B1273341 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characterization

of the novel heterocyclic compound, 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran. Aimed

at researchers, scientists, and professionals in drug development, this document details the

expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data for this molecule. It also provides standardized experimental protocols for acquiring such

data.

While direct experimental spectra for this specific compound are not publicly available, this

guide compiles predicted data based on the analysis of its structural features and comparison

with closely related analogues. This information is crucial for the identification, characterization,

and quality control of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran in a research and

development setting.

Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from NMR, IR, and MS

analyses of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran. These predictions are based

on established principles of spectroscopy and data from analogous molecular structures.
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Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.5 d 1H H-7 (benzofuran)

~8.2 dd 1H H-5 (benzofuran)

~7.8 d 2H
H-2', H-6'

(bromobenzoyl)

~7.7 d 2H
H-3', H-5'

(bromobenzoyl)

~7.6 d 1H H-4 (benzofuran)

~6.0 br s 2H -NH₂

Solvent: DMSO-d₆. The chemical shifts are approximate and may vary depending on the

experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Chemical Shift (δ, ppm) Assignment

~185 C=O (benzoyl)

~155 C-7a (benzofuran)

~145 C-6 (benzofuran)

~140 C-3 (benzofuran)

~138 C-1' (bromobenzoyl)

~132 C-3', C-5' (bromobenzoyl)

~130 C-2', C-6' (bromobenzoyl)

~128 C-4' (bromobenzoyl)

~125 C-2 (benzofuran)

~120 C-5 (benzofuran)

~115 C-4 (benzofuran)

~110 C-3a (benzofuran)

Solvent: DMSO-d₆. The chemical shifts are approximate and may vary depending on the

experimental conditions.

Table 3: Predicted IR Absorption Bands

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273341?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

3450-3300 Medium N-H stretching (amine)

1640 Strong
C=O stretching (benzoyl

ketone)

1580, 1480 Medium-Strong Aromatic C=C stretching

1520, 1340 Strong N-O stretching (nitro group)

1250 Medium C-N stretching

1100-1000 Strong C-O-C stretching (benzofuran)

830 Strong
C-H out-of-plane bending

(para-substituted benzene)

750 Medium C-Br stretching

Sample preparation: KBr pellet or ATR.

Table 4: Predicted Mass Spectrometry Data

m/z Ion Notes

360/362 [M]⁺

Molecular ion peak, showing

characteristic 1:1 isotopic

pattern for bromine.

183/185 [BrC₆H₄CO]⁺
Fragment corresponding to the

4-bromobenzoyl cation.

177 [M - BrC₆H₄CO]⁺

Fragment corresponding to the

3-amino-6-nitrobenzofuran

radical cation.

Ionization method: Electron Ionization (EI).

Experimental Protocols
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Detailed methodologies for the key spectroscopic analyses are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in the molecule.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of the purified 3-Amino-2-(4-
bromobenzoyl)-6-nitrobenzofuran in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire ¹H and ¹³C NMR

spectra on a spectrometer operating at a field strength of 400 MHz or higher.

¹H NMR Parameters: Typical parameters include a spectral width of 16 ppm, a pulse width of

30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

¹³C NMR Parameters: Typical parameters include a spectral width of 200-250 ppm, a pulse

width of 30-45 degrees, a relaxation delay of 2-5 seconds, and broadband proton

decoupling.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Technique):

Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.
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Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin,

transparent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

Spectral Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a

resolution of 4 cm⁻¹. A background spectrum of the empty sample holder should be collected

and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - Mass Spectrometry):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (if the

compound is sufficiently volatile and thermally stable).

Ionization: Ionize the sample using a standard electron energy of 70 eV.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole or time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which plots the relative

abundance of ions as a function of their m/z ratio.

Visualization of Methodologies
The following diagrams illustrate the workflow for spectroscopic analysis and the

complementary nature of the different techniques.
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Caption: Workflow for the spectroscopic analysis of a chemical compound.
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Caption: Complementary nature of NMR, IR, and MS for structure elucidation.

To cite this document: BenchChem. [Spectroscopic Analysis of 3-Amino-2-(4-
bromobenzoyl)-6-nitrobenzofuran: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1273341#spectroscopic-data-nmr-ir-ms-
of-3-amino-2-4-bromobenzoyl-6-nitrobenzofuran]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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